molecular formula C6H4F6N2OS B2411598 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 306956-12-7

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2411598
CAS No.: 306956-12-7
M. Wt: 266.16
InChI Key: UMAOHXPHVQUDRE-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a complex organic compound featuring a thiazole ring and a hexafluoropropanol moiety. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is known for its presence in various biologically active molecules. The hexafluoropropanol group contributes to the compound’s unique chemical properties, including high electronegativity and stability.

Biochemical Analysis

Biochemical Properties

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antiviral activities . The compound interacts with enzymes such as thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, a crucial cofactor in carbohydrate metabolism . Additionally, it may interact with proteins involved in cell signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cells are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound may result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification . These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, the compound may influence the activity of metabolic enzymes, leading to changes in the production and utilization of energy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. The compound’s activity and function are closely linked to its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Hexafluoropropanol Group: The hexafluoropropanol moiety can be introduced through nucleophilic substitution reactions, where a suitable precursor such as hexafluoroacetone is reacted with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is used as a building block for the synthesis of more complex molecules

Biology

The compound’s thiazole ring is a common motif in biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be used to develop new drugs with antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the hexafluoropropanol group can enhance the bioavailability and stability of drug candidates.

Industry

Industrially, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for applications requiring high chemical stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: Lacks the hexafluoropropanol group, resulting in different chemical properties and applications.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: Lacks the thiazole ring, limiting its biological activity.

    Thiamine (Vitamin B1): Contains a thiazole ring but differs significantly in structure and function.

Uniqueness

2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of the thiazole ring and the hexafluoropropanol group. This dual functionality provides a balance of chemical stability and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6N2OS/c7-5(8,9)4(15,6(10,11)12)2-1-14-3(13)16-2/h1,15H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAOHXPHVQUDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306956-12-7
Record name 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A catalytic amount of molecular sieves powder (4A) was added to a mixture of 2-aminothiazole 200 mg (2 mmol) and hexafluoroacetone trihydrate (880 mg, 4 mmol). The mixture was heated at 100° C. for 8 h. Ethyl acetate was added and the mixture was filtered. Organic solvents were evaporated under reduced pressure. The residue was recrystallized in THF and hexanes to afford the title product (389 mg) as a white solid. 1H NMR (DMSO-d6) δ7.12 (s, 1H), 7.45 (brs, 2H), 8.85 (s, 1H); ESIMS: m/z 267 (M+H).
[Compound]
Name
powder ( 4A )
Quantity
0 (± 1) mol
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reactant
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Quantity
200 mg
Type
reactant
Reaction Step One
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880 mg
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Thiazol-2-amine (150 mmol, 15 g), 4 Å powdered molecular sieves (1 g) and hexafluoroacetone trihydrate (300 mmol, 65.9 g) were combined and heated to 100° C. for 16 hours. The reaction mixture was cooled, diluted with ethyl acetate (200 mL) and filtered through celite. The filtrate was concentrated under reduced pressure to give a brown liquid which crystallised on standing. The solid was collected by filtration, washed with heptane (100 mL) then diethyl ether (50 mL) and dried under vacuum to afford the title compound (12.9 g). MS (ESI) m/z 266.7 [M+H]+
Quantity
15 g
Type
reactant
Reaction Step One
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65.9 g
Type
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Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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